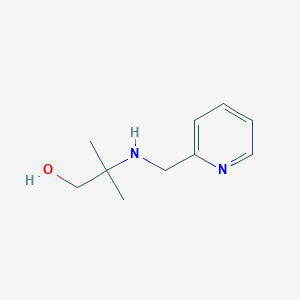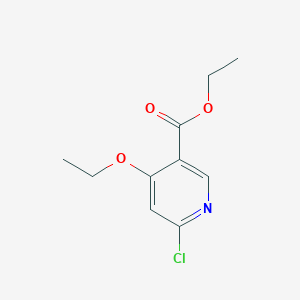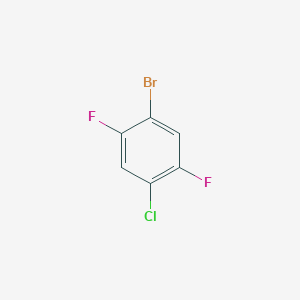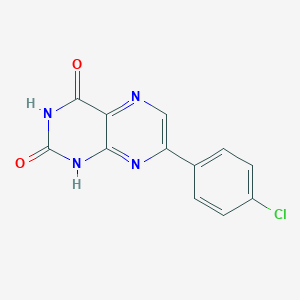
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione, also known as Clonazepam, is a benzodiazepine derivative that is widely used in the treatment of various neurological and psychiatric disorders. Clonazepam is a potent anticonvulsant, anxiolytic, and sedative drug that has been used for decades to manage seizures, anxiety disorders, and panic attacks.
作用机制
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione reduces the excitability of neurons, leading to its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been shown to have a number of biochemical and physiological effects. It reduces the frequency and severity of seizures by enhancing the activity of GABA and reducing the excitability of neurons. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has an anxiolytic effect, reducing anxiety and panic attacks by increasing the inhibitory activity of GABA in the amygdala. 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione also has a sedative effect, reducing the activity of the central nervous system and inducing sleep.
实验室实验的优点和局限性
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several advantages for lab experiments, including its potent anticonvulsant, anxiolytic, and sedative effects. It is also relatively easy to administer and has a rapid onset of action. However, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has several limitations as well, including the development of tolerance and dependence with prolonged use, as well as the potential for adverse effects such as drowsiness, dizziness, and impaired coordination.
未来方向
There are several future directions for research on 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione. One area of research is the development of new derivatives of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione with improved efficacy and reduced side effects. Another area of research is the investigation of the long-term effects of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione on cognitive function and the development of tolerance and dependence. Additionally, there is a need for further research on the use of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione in the treatment of other neurological and psychiatric disorders. Finally, there is a need for more research on the mechanisms of action of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione and its effects on the brain and nervous system.
合成方法
The synthesis of 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione involves the condensation of 2-aminobenzophenone with 4-chloronitrobenzene to form the corresponding imine, which is subsequently reduced using sodium borohydride to produce 7-(4-chlorophenyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. This intermediate is then oxidized using potassium permanganate to yield 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione.
科学研究应用
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been extensively studied for its therapeutic potential in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in managing epilepsy, panic disorder, social anxiety disorder, and other anxiety disorders. Additionally, 7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione has been used as an adjunct therapy for the treatment of bipolar disorder, depression, and schizophrenia.
属性
CAS 编号 |
64804-84-8 |
|---|---|
产品名称 |
7-(4-chlorophenyl)-2,4(1H,3H)-pteridinedione |
分子式 |
C12H7ClN4O2 |
分子量 |
274.66 g/mol |
IUPAC 名称 |
7-(4-chlorophenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
InChI 键 |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)NC(=O)NC3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



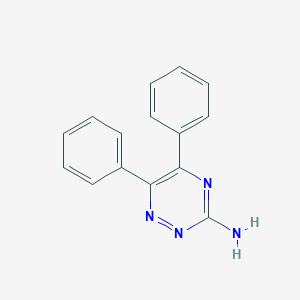
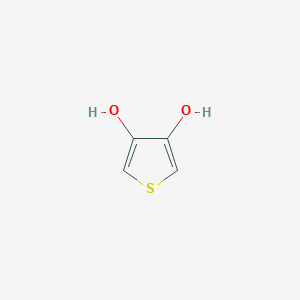
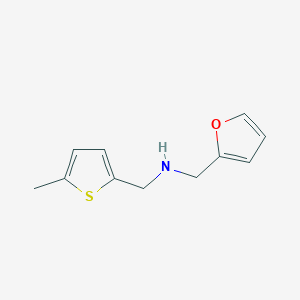
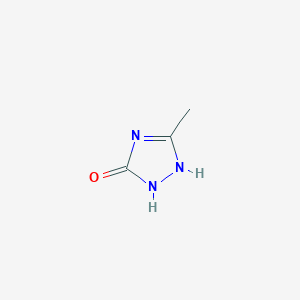

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
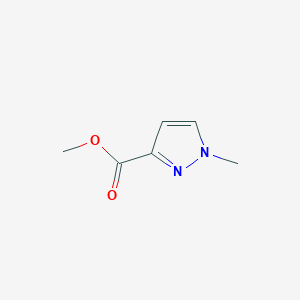
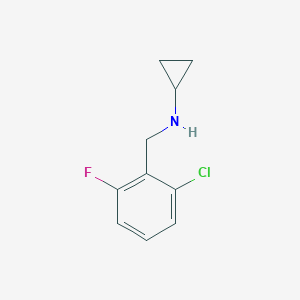
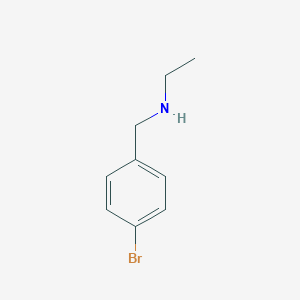
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
